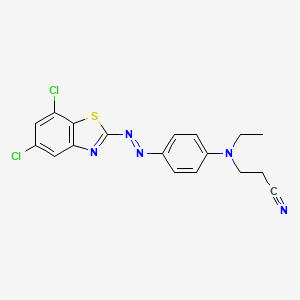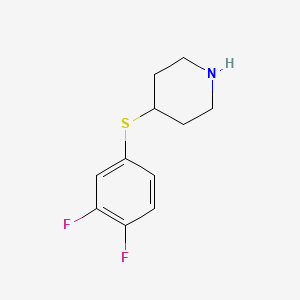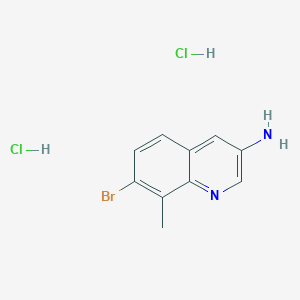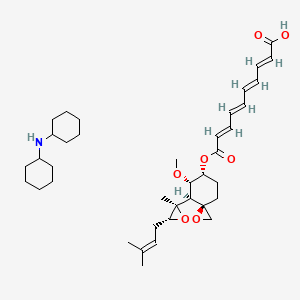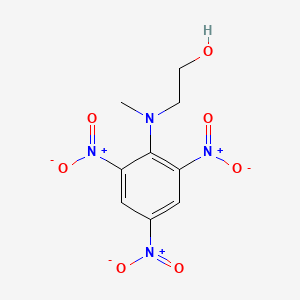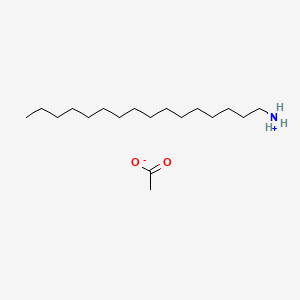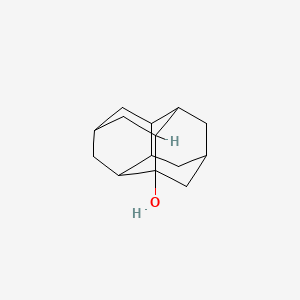
Diamantan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamantan-1-ol is a chemical compound belonging to the diamondoid family, which consists of cage hydrocarbons with structures resembling the crystal lattice of diamond. This compound is characterized by its rigid, three-dimensional structure and the presence of a hydroxyl group (-OH) attached to the diamantane framework. This compound exhibits unique physical and chemical properties, including high thermal stability, hydrophobicity, and resistance to oxidation and radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diamantan-1-ol can be synthesized through various methods. One common approach involves the reaction of diamantane with nitric acid or a mixture of nitric acid and acetic acid, followed by the addition of nitrogen-containing nucleophiles. For example, methyl N-(diamantan-1-yl)carbamothioate can be synthesized from this compound and methyl thiocyanate in sulfuric acid .
Industrial Production Methods: Industrial production of diamantane derivatives, including diamantane-1-ol, often involves the extraction of diamondoids from oil. This process has enabled the large-scale production of these compounds, which were previously inaccessible .
Chemical Reactions Analysis
Types of Reactions: Diamantan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of diamantane with sulfuric acid yields diamantanone, 9-hydroxydiamantan-3-one, and diamantane-4,9-diol .
Common Reagents and Conditions:
Oxidation: Sulfuric acid at elevated temperatures.
Substitution: Nitric acid or a mixture of nitric acid and acetic acid, followed by nucleophiles such as methyl thiocyanate.
Major Products:
Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol.
Substitution: Methyl N-(diamantan-1-yl)carbamothioate.
Scientific Research Applications
Diamantan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diamantane-1-ol involves its interaction with molecular targets through hydride transfer mechanisms. For example, the isomeric forms of diamantane-1-ol and diamantane-4-ol establish an equilibrium in sulfuric acid via a hydride transfer mechanism . This process is influenced by entropy and symmetry factors, which affect the relative thermodynamic stabilities of the isomers .
Comparison with Similar Compounds
Adamantane: The simplest diamondoid with a single cage structure.
Diamantane: Composed of two fused adamantane cages.
Triamantane: Contains three fused adamantane cages
Diamantan-1-ol’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
30545-14-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13,15H,1-6H2 |
InChI Key |
ZTONXKOBHDGNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


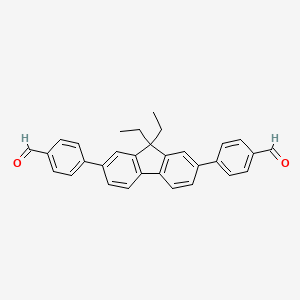
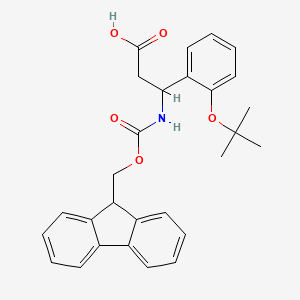
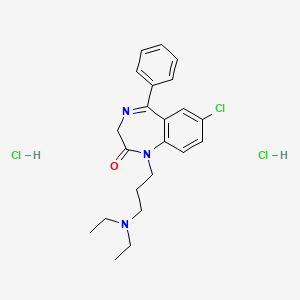
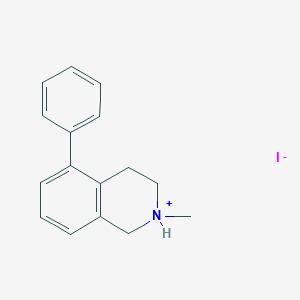
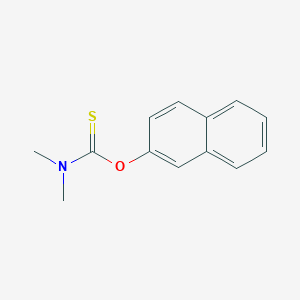
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
